molecular formula C17H22N2O3S B2642084 1-(3,4-Dimethylphenyl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)urea CAS No. 2034313-42-1

1-(3,4-Dimethylphenyl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)urea

Cat. No.: B2642084
CAS No.: 2034313-42-1
M. Wt: 334.43
InChI Key: QPTKTWSMYJMXKV-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)urea ( 2034313-42-1) is a synthetic urea derivative of significant interest in medicinal chemistry and pharmaceutical research . This compound features a distinct molecular architecture with a 3,4-dimethylphenyl group attached to one nitrogen atom of the urea backbone and a substituted ethyl chain on the other, which incorporates a thiophen-2-yl moiety and a terminal hydroxyethoxy group . The presence of both aromatic and polar functional groups contributes to its potential for diverse biological interactions and makes it a valuable scaffold for drug discovery and development. With a molecular formula of C17H22N2O3S and a molecular weight of 334.4 g/mol, this reagent is supplied as a high-purity material for research applications . It is specifically designed for use in laboratory investigations and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers can utilize this compound in various studies, including but not limited to, the synthesis of more complex molecules, exploration of structure-activity relationships (SAR), and screening for potential pharmacological activity.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-12-5-6-14(10-13(12)2)19-17(21)18-11-15(22-8-7-20)16-4-3-9-23-16/h3-6,9-10,15,20H,7-8,11H2,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTKTWSMYJMXKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC(C2=CC=CS2)OCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3,4-Dimethylphenyl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)urea can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethylphenyl isocyanate with 2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethylamine under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, and may require the use of a catalyst or base to facilitate the reaction. The product is then purified through recrystallization or chromatography.

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(3,4-Dimethylphenyl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The thiophenyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and electrophiles (e.g., halogens). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)urea has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including its effects on cellular processes and interactions with biological macromolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent, including its efficacy and safety in treating various medical conditions.

    Industry: It may be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and affecting cellular processes. The pathways involved may include signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea Derivatives with Aryl and Heterocyclic Substituents

Ethyl 2-(4-((2-(4-(3-(3,4-dimethylphenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (Compound 10n)
  • Structure : Features a 3,4-dimethylphenyl ureido group linked to a thiazole ring, piperazine, and an ethyl acetate ester.
  • Molecular Weight : 508.3 g/mol (ESI-MS) .
  • Key Differences : The central thiazole ring and piperazine-acetate chain distinguish it from the target compound’s ethyl-thiophene-hydroxyethoxy motif. The ester group in 10n may reduce metabolic stability compared to the hydroxyethoxy group in the target compound.
N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
  • Structure: Contains a 3,4-dimethylphenyl group attached to a pyrrolidone-carboxamide scaffold and a sulfonamide-dihydroisoquinoline moiety.
  • Activity : Demonstrated cytotoxicity (HEK cell viability: 55.3% at 0.596 μM) .

Structural Analogs with Modified Aryl Groups

1-(3,4-Dimethoxybenzyl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)urea
  • Structure : Replaces the 3,4-dimethylphenyl group with a 3,4-dimethoxybenzyl moiety.
Metcaraphen Hydrochloride (2-(Diethylamino)ethyl 1-(3,4-dimethylphenyl)cyclopentanecarboxylate hydrochloride)
  • Structure: A cyclopentanecarboxylate ester with a 3,4-dimethylphenyl group and diethylaminoethyl chain.
  • Molecular Weight : 353.93 g/mol .
  • Comparison : The ester linkage and cyclopentane ring contrast with the urea core of the target compound. This structural difference likely alters bioavailability and target specificity, favoring neuromuscular applications over kinase inhibition.

Heterocyclic and Solubility-Enhancing Modifications

{4-[(1-{[3-(4-Fluorophenyl)-1H-pyrazol-5-yl]carbonyl}pyrrolidin-3-yl)methyl]phenyl}methanol
  • Structure : Incorporates a fluorophenyl-pyrazole carbonyl group and a hydroxymethylphenyl moiety.
  • Activity : Lower cytotoxicity (HEK cell viability: 35.5% at 0.568 μM) .
  • The target compound’s thiophene and hydroxyethoxy groups may offer a better balance of solubility and safety.

Biological Activity

1-(3,4-Dimethylphenyl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signal transduction pathways.

Antiviral Activity

Recent studies have indicated that derivatives similar to this compound exhibit antiviral properties. For instance, compounds with structural similarities have shown significant efficacy against viral targets with IC50 values in the low micromolar range.

CompoundTarget VirusIC50 (μM)
Compound AHIV-11.1
Compound BDENV0.96
This compoundTBDTBD

Study 1: In Vitro Analysis

A study conducted on the compound's effects on cultured cells demonstrated its potential as an antiviral agent. The compound was tested against various viral strains, showing promising results in reducing viral load.

  • Cell Line Used : MT-4 cells
  • Results : Significant reduction in viral replication at concentrations as low as 0.20 μM.

Study 2: Enzymatic Inhibition

Research focused on the inhibition of specific enzymes relevant to disease pathways has shown that the compound effectively inhibits enzyme activity linked to cancer proliferation.

  • Enzyme Targeted : Thymidine phosphorylase
  • Results : The compound exhibited competitive inhibition with a Ki value indicating potent interaction.

Efficacy and Safety Profile

The safety profile of the compound has been evaluated in preclinical models. Toxicity assessments indicate that at therapeutic doses, adverse effects are minimal. However, further studies are required to establish a comprehensive safety profile.

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